3-Amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylic acid
Description
3-Amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylic acid is a substituted pyrazine derivative characterized by a pyrazine core with amino, chloro, and 4-chlorobenzylamino substituents at positions 3, 6, and 5, respectively, and a carboxylic acid group at position 2.
Properties
IUPAC Name |
3-amino-6-chloro-5-[(4-chlorophenyl)methylamino]pyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O2/c13-7-3-1-6(2-4-7)5-16-11-9(14)17-8(12(19)20)10(15)18-11/h1-4H,5H2,(H,19,20)(H3,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZPRVJDMTUWFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC(=C(N=C2Cl)C(=O)O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired substitutions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Nucleophilic Substitution at Chloro Position
The 6-chloro substituent on the pyrazine ring undergoes nucleophilic displacement under basic conditions. This reaction forms derivatives with varied biological activity profiles:
This reactivity enables modular derivatization for drug discovery applications .
Amide Bond Formation via Carboxylic Acid
The C-2 carboxylic acid participates in coupling reactions to generate bioactive amides:
Key Methods:
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HATU-mediated coupling : Reacts with amines (e.g., 4-fluorobenzylamine) in DMF at 25°C to form stable amides (yield: 85-92%) .
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CDI activation : 1,1'-Carbonyldiimidazole activates the acid for subsequent reaction with substituted benzylamines under microwave irradiation (yield: 78-88%) .
Example Application:
Synthesis of antitubercular agents via coupling with N-methyl-1-phenylmethanamine derivatives .
Functionalization of Amino Groups
The primary amine at C-3 and benzylamino group at C-5 undergo selective modifications:
Acylation of C-3 Amino Group
Reacts with acyl chlorides (e.g., 4-nitrobenzoyl chloride) in pyridine to form acylated products (yield: 65-73%) .
Reductive Alkylation of C-5 Benzylamino Group
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Reacts with aldehydes (e.g., formaldehyde) under H₂/Pd-C to generate N-alkylated analogs .
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Enhances lipophilicity for improved blood-brain barrier penetration .
Acid-Base Reactivity
The carboxylic acid group (pKa ≈ 3.1) undergoes deprotonation in aqueous NaOH (pH > 5), forming water-soluble salts. This property facilitates purification via acid-base extraction .
Comparative Reactivity with Structural Analogs
The 4-chlorobenzylamino substituent influences electronic effects on the pyrazine ring:
| Substituent Position | Electronic Effect | Reaction Rate (vs Parent Compound) |
|---|---|---|
| 4-Chlorobenzylamino | Electron-withdrawing | 1.5x faster in nucleophilic substitution |
| 4-Methylbenzylamino | Electron-donating | 0.8x slower in acylation reactions |
Data adapted from herbicidal activity studies in pyrazine derivatives .
Stability Under Synthetic Conditions
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Thermal stability : Decomposes above 220°C during microwave-assisted reactions .
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pH sensitivity : Stable in acidic media (pH 2-6) but undergoes hydrolysis at pH > 8 .
This compound’s multifunctional architecture enables tailored modifications for pharmaceutical and agrochemical applications. Recent advances in microwave-assisted synthesis (e.g., 30-minute reaction times) have significantly improved its synthetic utility compared to traditional thermal methods.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrazinecarboxylic acids exhibit significant anticancer properties. The specific compound, 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylic acid, has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against various cancer cell lines, showing promising results in reducing cell viability and promoting programmed cell death through the activation of caspase pathways .
2. Antimicrobial Properties
This compound has also been evaluated for its antimicrobial efficacy. Research indicates that it possesses inhibitory effects against certain bacterial strains, making it a candidate for developing new antibiotics. A comparative study showed that its derivatives exhibited enhanced antibacterial activity when tested against resistant strains of bacteria .
Data Table: Summary of Biological Activities
| Activity Type | Assay Method | Test Organisms/Cell Lines | Result Summary |
|---|---|---|---|
| Anticancer | MTT Assay | HeLa, MCF7 | IC50 values < 10 µM |
| Antimicrobial | Disk Diffusion | E. coli, S. aureus | Zone of inhibition > 15 mm |
| Apoptosis Induction | Flow Cytometry | Jurkat T cells | Increased Annexin V positivity |
Case Studies
Case Study 1: Cancer Cell Line Testing
A systematic investigation was conducted on the anticancer properties of this compound using various human cancer cell lines. The study utilized both in vitro and in vivo models to assess the compound's efficacy. Results demonstrated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations .
Case Study 2: Antimicrobial Efficacy
In a separate study focusing on antimicrobial applications, researchers assessed the compound's effectiveness against multi-drug resistant strains of bacteria. The findings revealed that modifications to the structure of the compound enhanced its activity against these pathogens, suggesting a pathway for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 3-Amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
- Chlorine Substitution : The presence of chlorine at position 6 is common in neuroactive (e.g., NCX inhibition ) and antimicrobial pyrazines .
- Amino Group Variations: The 5-(4-chlorobenzylamino) group in the target compound distinguishes it from analogs with dimethylamino (e.g., ) or thiazole-linked amides (e.g., ). These differences influence solubility, binding affinity, and target selectivity.
- Carboxylic Acid vs. Amide : Carboxylic acid derivatives (e.g., target compound, ) may exhibit different pharmacokinetic profiles compared to amides (e.g., ), which often enhance membrane permeability.
Key Trends :
- Antimicrobial Activity: Bulky substituents (e.g., tert-butyl, bromophenyl) enhance antifungal and anti-tubercular activity .
- Neuroprotection: The target compound’s NCX inhibition is unique among the analogs reviewed, highlighting the role of the 4-chlorobenzylamino group in targeting neuronal ion homeostasis .
- Antiviral Potential: Amino acid ester derivatives (e.g., ) demonstrate how side-chain modifications can redirect activity toward viral targets.
Biological Activity
3-Amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylic acid (CAS: 1792203-15-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other relevant pharmacological effects, supported by data tables and case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H10Cl2N4O2
- Molecular Weight : 313.15 g/mol
- Purity : 95% .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. Notably, derivatives have shown promising results against various strains of bacteria and fungi:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Amino Derivative | Mycobacterium tuberculosis | 12.5 µg/mL |
| Alkyl Derivatives | M. kansasii | Varies with chain length |
| Phenyl Derivatives | Various bacterial strains | Effective but less potent than alkyl derivatives |
| Benzyl Derivatives | Not active | N/A |
The study indicated that the most active compound against M. tuberculosis was a derivative with a specific substitution pattern, demonstrating the importance of structural modifications in enhancing biological activity .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Compounds in this class have been evaluated for their cytotoxic effects on various cancer cell lines, including HepG2 liver cancer cells.
Case Study: Cytotoxicity Evaluation
In vitro studies revealed that certain derivatives exhibited selective cytotoxicity toward cancer cells while sparing normal cells. For instance:
| Compound | Cell Line | Cytotoxicity (IC50) |
|---|---|---|
| Compound A | HepG2 | 30 µM |
| Compound B | MCF7 | 25 µM |
These findings suggest that modifications in the chemical structure can lead to enhanced selectivity and potency against cancer cells .
The mechanisms underlying the biological activities of this compound are multifaceted. For antimicrobial action, it is hypothesized that the compound interferes with key metabolic pathways in bacteria, such as fatty acid synthesis and mycolic acid biosynthesis, which are crucial for cell wall integrity . The anticancer effects may involve the induction of apoptosis and cell cycle arrest, although further mechanistic studies are needed to elucidate these pathways completely.
Q & A
Q. What are the optimal synthetic routes for 3-Amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylic acid, and what catalytic systems are recommended?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of 4-chlorobenzylamine with a functionalized pyrazine precursor. For example, a pyrazine-2-carboxylic acid derivative can be halogenated at the 6-position using POCl₃ or SOCl₂ under reflux. Subsequent amination at the 3-position may employ NH₃ in methanol or a Pd/C-catalyzed coupling . Cyclization steps often require catalysts like palladium (e.g., Pd(OAc)₂) or copper (CuI) in solvents such as DMF or toluene. Post-synthesis, purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) is critical .
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the 4-chlorobenzyl group (aromatic protons at δ 7.2–7.4 ppm) and the pyrazine backbone (NH₂ at δ 5.5–6.0 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 357.05 for C₁₂H₁₁Cl₂N₄O₂).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95% by area under the curve) .
Q. What are the key considerations for storing this compound to ensure stability?
- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent degradation via hydrolysis or photolysis. Desiccants (e.g., silica gel) should be used to minimize moisture absorption, as carboxylic acid groups are prone to dimerization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodological Answer :
- Modification Sites : Vary the 4-chlorobenzyl group (e.g., replace Cl with F or CF₃) or the pyrazine amino group (e.g., alkylation or acylation).
- Assays : Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) or cellular models (e.g., cytotoxicity in cancer cell lines). Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .
Q. How should researchers address contradictions in spectral data between synthetic batches?
- Methodological Answer :
- Re-examine Reaction Conditions : Trace impurities (e.g., unreacted starting materials) may arise from incomplete coupling steps. Re-optimize stoichiometry or catalyst loading .
- Isomer Identification : Use 2D NMR (COSY, NOESY) to detect regioisomers or tautomers. For example, the 5- vs. 6-chloro positional isomerism can be distinguished via NOE correlations .
Q. What computational approaches are suitable for predicting this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to enzymes (e.g., 50 ns trajectories in GROMACS) to assess stability of hydrogen bonds with active-site residues.
- Free Energy Perturbation (FEP) : Calculate binding affinity changes (ΔΔG) for substituent modifications using Schrödinger Suite .
Q. How can the compound’s solubility be enhanced for in vivo studies without altering its core structure?
- Methodological Answer :
- Prodrug Design : Convert the carboxylic acid to a methyl ester or PEGylated derivative for improved bioavailability. Hydrolysis in physiological conditions regenerates the active form .
- Co-solvent Systems : Use DMSO/PBS (≤10% v/v) or cyclodextrin-based formulations to enhance aqueous solubility during dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
